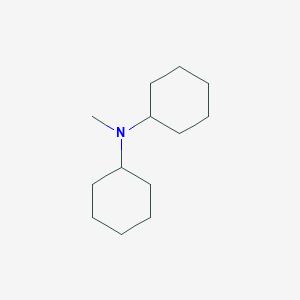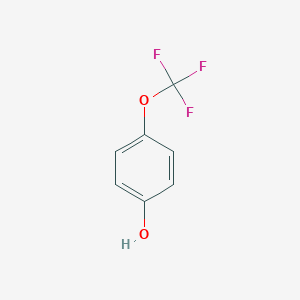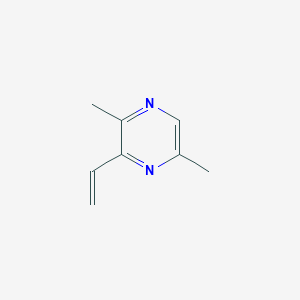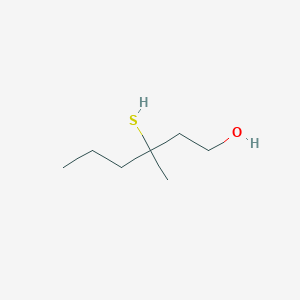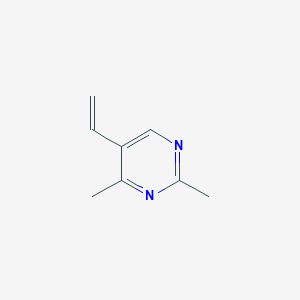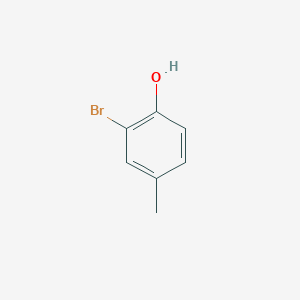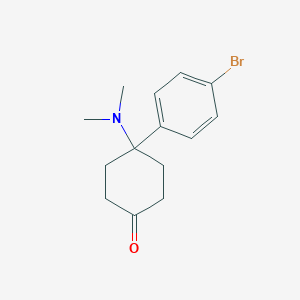
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone
Vue d'ensemble
Description
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, also known as bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Since then, it has gained attention for its potential as a painkiller and its unique chemical structure.
Mécanisme D'action
Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Effets Biochimiques Et Physiologiques
Bromadol has several biochemical and physiological effects. It can cause respiratory depression, which can lead to death in high doses. It can also cause sedation, nausea, and constipation. Additionally, it can lead to the development of tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
Bromadol has several advantages for lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mu-opioid receptor. However, its potential for abuse and toxicity make it difficult to work with, and caution must be taken when handling it.
Orientations Futures
There are several future directions for research on 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone. One area of interest is its potential as a treatment for opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Additionally, there is interest in developing analogs of 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone that have fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, or 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, is a synthetic opioid analgesic with potential as a painkiller. Its unique chemical structure and potent effects make it a subject of interest for scientific research. However, caution must be taken when working with it due to its potential for abuse and toxicity. Further research is needed to fully understand its potential as a treatment for pain and addiction.
Applications De Recherche Scientifique
Bromadol has been the subject of several scientific studies, primarily focused on its potential as a painkiller. One study found that it was more potent than morphine and had a longer duration of action. Another study found that it was effective in treating neuropathic pain in rats.
Propriétés
Numéro CAS |
65619-52-5 |
|---|---|
Nom du produit |
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone |
Formule moléculaire |
C14H18BrNO |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
Clé InChI |
FUNZUWAJMVRIRL-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
Synonymes |
4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

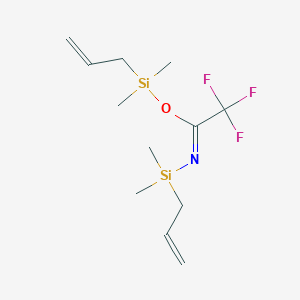
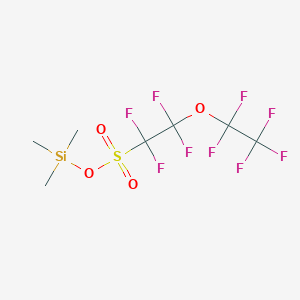
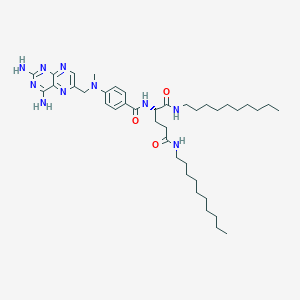
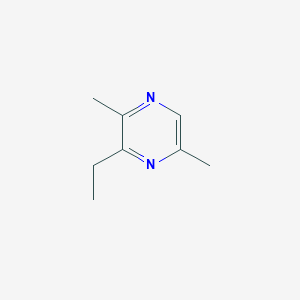
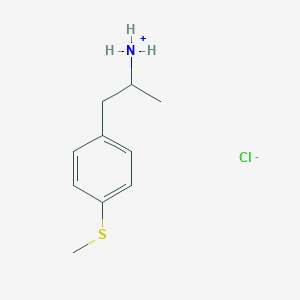
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
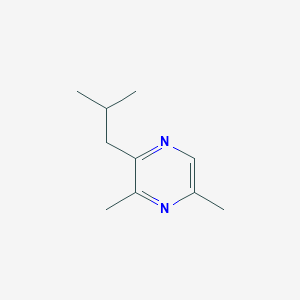
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
